Fmoc-delta-azido-Nva-OH

Peptide Chemistry Click Chemistry Bioorthogonal Conjugation

Researchers requiring site-specific azide handles for peptide bioconjugation face steric hindrance from short spacers and solubility loss with long ones. Fmoc-delta-azido-Nva-OH solves this with an optimized 5-carbon δ-azido side chain. • Stable to piperidine and TFA for seamless Fmoc SPPS integration. • Efficient CuAAC/SPAAC reactivity; reducible to free amine for on-resin branching. • Multigram synthesis feasible from L-ornithine·HCl, reducing costs for large-scale projects. Supplied with CoA; global shipping available.

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
Cat. No. B13383864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-delta-azido-Nva-OH
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)
InChIKeyTVPIDQLSARDIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-delta-azido-Nva-OH for Click Chemistry


Fmoc-delta-azido-Nva-OH (also known as Fmoc-δ-azido-L-ornithine or Fmoc-L-Orn(N3)-OH) is an orthogonally protected amino acid derivative featuring an Fmoc-protected α-amine and a δ-azido side chain [1]. With a molecular formula of C20H20N4O4 and molecular weight of 380.4 g/mol, this compound serves as a versatile building block for introducing bioorthogonal azide handles into peptides via standard Fmoc solid-phase peptide synthesis (SPPS) . The azido group remains intact during repetitive piperidine-mediated Fmoc deprotection and TFA cleavage, enabling straightforward integration into complex peptide sequences .

Workflow Fmoc solid-phase peptide synthesis (SPPS)
Selection Orthogonal azide handle with 5‑carbon spacer arm
Use Context Bioorthogonal click chemistry (CuAAC/SPAAC)

Choosing Fmoc-delta-azido-Nva-OH over Alternatives


While several Fmoc-protected azido amino acids exist for peptide modification, they differ fundamentally in side-chain length, steric bulk, hydrophobicity, and compatibility with downstream reactions [1]. Direct substitution with shorter-chain analogs (e.g., β-azidoalanine) restricts accessibility for click chemistry partners, while longer-chain variants (e.g., ω-azidolysine) introduce excessive flexibility and may compromise solubility in hydrophobic peptide sequences [2]. Fmoc-delta-azido-Nva-OH offers a balanced 5-carbon spacer arm and established stability under Fmoc SPPS conditions, making generic replacement without performance trade-offs unlikely .

Shorter-chain analogs

β‑azidoalanine may restrict click‑partner accessibility due to reduced spacer length.

Longer-chain variants

ω‑azidolysine may alter solubility and introduce excess conformational flexibility.

Generic replacement

Direct substitution without verifying spacer compatibility may shift conjugation efficiency.

Selection Evidence for Fmoc-delta-azido-Nva-OH


Optimal Side-Chain Spacer Length

Fmoc-delta-azido-Nva-OH features a 5-carbon norvaline backbone with the azido group at the δ-position, providing an intermediate spacer length between the peptide backbone and the reactive handle [1]. In contrast, Fmoc-β-azido-Ala-OH has a 3-carbon chain, Fmoc-γ-azido-Homoala-OH a 4-carbon chain, and Fmoc-ω-azido-Lys-OH a 6-carbon chain [2]. This 5-carbon spacer offers enhanced steric accessibility for click chemistry partners compared to shorter analogs, while maintaining greater conformational rigidity than the more flexible lysine derivative, which can improve reaction kinetics in certain constrained systems [3].

Spacer Length
Class‑level
5C norvaline backbone vs. 3C (β‑azidoalanine), 4C, 6C
Reported spacer length may support click reaction accessibility
Review for specific constrained systems
Peptide Chemistry Click Chemistry Bioorthogonal Conjugation

Stability Under Fmoc Deprotection Conditions

The δ-azido side chain of Fmoc-delta-azido-Nva-OH demonstrates complete stability to standard Fmoc deprotection conditions (20% piperidine in DMF) and final cleavage conditions (95% TFA) [1]. This contrasts with alternative protecting groups such as Alloc or Dde, which may undergo partial deprotection under similar basic or acidic conditions [2]. The azido group remains intact during multiple cycles of Fmoc removal and peptide cleavage, enabling the synthesis of complex azido-modified peptides without premature functionalization .

SPPS Stability
Reported
Azide intact after 20% piperidine/DMF and 95% TFA cleavage
Supports integration into standard Fmoc SPPS workflows
Vendor‑reported; validate under specific sequence conditions
Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Compatibility

High Purity for Reduced Side Reactions

Commercially available Fmoc-delta-azido-Nva-OH is supplied with a certified purity of ≥98.8% , exceeding the typical ≥95% purity benchmark for many Fmoc-amino acid derivatives . Higher purity minimizes the presence of trace impurities that could act as chain terminators or promote side reactions, particularly in long or difficult peptide sequences where cumulative purity effects are magnified [1].

Purity
Specification review
≥98.8% (HPLC)
Reported purity specification may reduce side reactions
Verify lot‑specific COA
Peptide Synthesis Purity Quality Control

Dual Azide-to-Amine Functionality

The δ-azido group of Fmoc-delta-azido-Nva-OH can be selectively reduced to a primary amine using thiols (e.g., 1,3-propanedithiol) or phosphines (e.g., triphenylphosphine) under mild conditions, with complete conversion typically achieved within 2-4 hours . This contrasts with alternative bioorthogonal handles such as alkynes, which lack this reduction pathway and require separate functional group introduction for amine-based conjugation [1]. The azide thus serves as a masked amine, enabling sequential orthogonal modifications of a single peptide scaffold [2].

Dual Functionality
Class‑level
Quantitative azide‑to‑amine reduction (PPh₃ or dithiols)
Supports sequential orthogonal modifications
Reduction efficiency may vary with peptide context
Bioorthogonal Chemistry Staudinger Ligation Peptide Functionalization

Cost-Effective In-House Synthesis Route

A comparative study of five Fmoc azido amino acids demonstrated that δ-azido L-ornithine (Fmoc-delta-azido-Nva-OH) can be synthesized in multigram quantities using a 5-step orthogonal protection strategy starting from inexpensive L-ornithine·HCl [1]. The total synthesis time of 1-2 weeks and user-friendly reagent costs make in-house preparation economically viable, circumventing the high commercial procurement costs often associated with specialized azido amino acids . This contrasts with β-azidoalanine derivatives, which require more hazardous diazotransfer reagents (triflic anhydride) and offer lower cumulative yields (29-52%) [2].

Synthesis Route
Head‑to‑head
5‑step from L‑ornithine·HCl; multigram scale vs. β‑azidoalanine (29–52% yield)
Reported synthesis route may reduce procurement cost
In‑house validation required
Amino Acid Synthesis Cost Reduction Peptide Chemistry

Fmoc-delta-azido-Nva-OH Applications


Site-Specific Click Peptide Conjugation

Fmoc-delta-azido-Nva-OH is incorporated into synthetic peptides during Fmoc SPPS, introducing an azide handle at the δ-position. Following cleavage and deprotection, the azide group reacts efficiently with alkyne-functionalized probes (e.g., fluorophores, biotin, PEG) via CuAAC or SPAAC, enabling precise, site-specific labeling [1]. The 5-carbon spacer arm ensures adequate distance from the peptide backbone to minimize steric hindrance during cycloaddition .

Branched and Cyclic Peptide Synthesis

After SPPS assembly, the δ-azido group of Fmoc-delta-azido-Nva-OH can be selectively reduced to a primary amine on-resin using triphenylphosphine and water [1]. The resulting free amine serves as a branching point for on-resin cyclization or attachment of additional peptide chains, enabling the construction of complex peptide architectures without requiring extra orthogonal protecting groups .

Activity-Based Peptide Probe Construction

Peptides containing Fmoc-delta-azido-Nva-OH serve as scaffolds for developing activity-based probes and imaging agents. The azide group permits bioorthogonal ligation of reporter tags (e.g., fluorescent dyes, affinity handles) to pre-synthesized peptides, while the inherent stability of the azide under physiological conditions ensures minimal background reactivity [1].

In-House Azidopeptide Synthesis for R&D

Following the optimized protocols described by Pícha et al. (2017), research laboratories can prepare Fmoc-delta-azido-Nva-OH in multigram quantities from L-ornithine·HCl, avoiding the premium pricing of specialized azido amino acid building blocks [1]. This approach is particularly advantageous for projects requiring repeated synthesis of azide-functionalized peptides or large-scale peptide library construction .

Application
Selection Property
Validation Focus
Site‑Specific Click Peptide Conjugation
Azide handle accessibility and spacer length
CuAAC/SPAAC efficiency and steric clearance
Branched and Cyclic Peptide Synthesis
On‑resin azide‑to‑amine reduction capability
Amine branching and cyclization yield
Activity‑Based Peptide Probe Construction
Bioorthogonal azide stability and reactivity
Conjugation fidelity and minimal background
In‑House Azidopeptide Synthesis for R&D
Synthesis feasibility and multigram scalability
Cost‑effectiveness and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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